Caryophyllene formate

Description

Properties

CAS No. |

58096-46-1 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

(4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl) formate |

InChI |

InChI=1S/C16H26O2/c1-14(2)9-13-12(14)5-8-15(3)6-4-7-16(13,10-15)18-11-17/h11-13H,4-10H2,1-3H3 |

InChI Key |

BGEIOYHSLPDHJC-UHFFFAOYSA-N |

SMILES |

CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C |

Canonical SMILES |

CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C |

Other CAS No. |

58096-46-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Caryophyllene Formate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

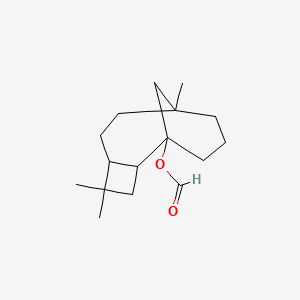

Caryophyllene formate, a sesquiterpenoid ester, is a molecule of interest primarily in the fragrance industry for its unique woody, spicy, and amber scent profile.[1][2][3] However, as a derivative of β-caryophyllene, a widely studied natural product with known pharmacological activities, this compound presents a compelling case for further investigation by researchers and drug development professionals. This technical guide provides a comprehensive examination of the chemical structure of this compound, including its detailed stereochemistry, and outlines methodologies for its synthesis and analysis. While direct pharmacological data on this compound is limited, this guide explores the known biological activities of its parent compound, β-caryophyllene, to provide a basis for future research into the therapeutic potential of this intriguing molecule.

Introduction to this compound

This compound, systematically named (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate, is a derivative of the naturally occurring bicyclic sesquiterpene, β-caryophyllene.[3][4] It is characterized by the addition of a formate ester group to the caryophyllane skeleton. This structural modification significantly alters the molecule's volatility and olfactory properties, making it a valuable ingredient in perfumery.[5] Beyond its aromatic characteristics, the structural relationship of this compound to β-caryophyllene, a known agonist of the cannabinoid receptor 2 (CB2), suggests that it may possess untapped pharmacological potential.[6] This guide aims to provide a detailed structural and chemical foundation for researchers interested in exploring the properties and applications of this compound.

Chemical Structure and Stereochemistry

The chemical structure of this compound is complex, featuring a tricyclic system with multiple stereocenters. A thorough understanding of its three-dimensional arrangement is crucial for elucidating its structure-activity relationships.

Core Tricyclic Skeleton

The foundational structure of this compound is the caryophyllane skeleton, a tricyclic system comprised of fused cyclobutane, cycloheptane, and cyclopentane rings. This rigid framework is a result of the intramolecular cyclization of its precursor, farnesyl pyrophosphate.

IUPAC Nomenclature and Key Identifiers

-

IUPAC Name: (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate[3]

-

CAS Number: 58096-46-1[5]

-

Molecular Formula: C₁₆H₂₆O₂[7]

-

Molecular Weight: 250.38 g/mol [7]

-

SMILES String: CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C[4]

Stereochemistry

The stereochemistry of this compound is inherited from its precursor, (-)-β-caryophyllene. The key stereocenters are located at the bridgehead carbons and the carbon bearing the formate group. The precise spatial arrangement of these centers is critical for its interaction with biological targets.

A diagram illustrating the stereochemical relationship and biosynthetic origin is presented below.

Caption: Biosynthetic pathway and key stereochemical features of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Molecular Weight | 250.38 g/mol | [7] |

| Density | 1.03 g/cm³ | [7] |

| Boiling Point | 305.3 °C at 760 mmHg | [7] |

| Flash Point | 124.7 °C | [7] |

| Refractive Index | 1.507 | [7] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [2] |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the numerous overlapping signals from the aliphatic tricycle. Key diagnostic signals would include:

-

Formate Proton: A singlet around δ 8.0-8.2 ppm, characteristic of the proton attached to the carbonyl carbon of the formate group.

-

Methyl Groups: Several singlets in the upfield region (δ 0.8-1.2 ppm) corresponding to the three methyl groups of the caryophyllane skeleton.

-

Aliphatic Protons: A complex series of multiplets in the region of δ 1.0-2.5 ppm, corresponding to the methylene and methine protons of the tricyclic system.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further confirmation of the structure:

-

Carbonyl Carbon: A signal in the downfield region (δ 160-165 ppm) corresponding to the carbonyl carbon of the formate group.

-

Oxygenated Carbon: A signal around δ 80-90 ppm for the carbon atom attached to the formate oxygen.

-

Methyl Carbons: Signals in the upfield region (δ 15-30 ppm).

-

Aliphatic Carbons: A series of signals in the δ 20-60 ppm range.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 250. The fragmentation pattern would be expected to involve the loss of the formate group (HCOO•, 45 Da) leading to a prominent fragment ion at m/z 205. Further fragmentation of the caryophyllane skeleton would produce a complex pattern of smaller ions.

Synthesis and Biosynthesis

Chemical Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the readily available natural product, β-caryophyllene.

Step 1: Hydration of β-Caryophyllene to Caryophyllene Alcohol

The exocyclic double bond of β-caryophyllene can be selectively hydrated to yield caryophyllene alcohol. This can be achieved through various methods, including oxymercuration-demercuration or hydroboration-oxidation.

Step 2: Formylation of Caryophyllene Alcohol

The resulting tertiary alcohol, caryophyllene alcohol, can then be formylated to produce this compound. A common and effective method for the formylation of alcohols is the use of formic acid, often with a catalyst or activating agent.

Experimental Protocol: Formylation of a Tertiary Alcohol (General Procedure)

-

To a solution of the tertiary alcohol (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or diethyl ether), add an excess of formic acid (2-5 equivalents).

-

If required, add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or a solid acid resin).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure formate ester.

Caption: A plausible synthetic pathway for this compound from β-Caryophyllene.

Biosynthesis

This compound has been reported to occur naturally in Zingiber mioga (myoga ginger).[4] The biosynthesis of sesquiterpenoids like this compound begins with the cyclization of farnesyl pyrophosphate (FPP) by a sesquiterpene synthase to form the β-caryophyllene skeleton. Subsequent enzymatic modifications, including hydration to caryophyllene alcohol and then formylation, would lead to the final product. The specific enzymes responsible for these latter steps in Zingiber mioga have yet to be fully characterized.

Analytical Methodologies

The analysis of this compound in complex matrices such as essential oils or reaction mixtures typically relies on chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.

Recommended GC-MS Protocol Outline:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is recommended.

-

Injector: Use a split/splitless injector at a temperature of approximately 250 °C.

-

Oven Temperature Program: A temperature gradient is necessary to separate components with different boiling points. A typical program might start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 280 °C, and hold for 5-10 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Identification: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern.

-

Quantification: Use an internal standard method for accurate quantification.

Pharmacological Potential: An Extrapolation from β-Caryophyllene

While there is a paucity of pharmacological data specifically for this compound, the well-documented biological activities of its parent compound, β-caryophyllene, provide a strong rationale for its investigation as a potential therapeutic agent.

β-Caryophyllene is a known selective agonist of the cannabinoid receptor 2 (CB2), a G-protein coupled receptor implicated in inflammation, pain, atherosclerosis, and osteoporosis.[6] The activation of CB2 receptors is generally not associated with the psychotropic effects mediated by CB1 receptors, making CB2 an attractive therapeutic target.

The known biological activities of β-caryophyllene include:

-

Anti-inflammatory: Through its interaction with CB2 receptors, β-caryophyllene has been shown to reduce inflammation in various preclinical models.[6]

-

Analgesic: It has demonstrated pain-relieving effects, particularly in models of neuropathic and inflammatory pain.[6]

-

Anxiolytic and Antidepressant-like effects: Studies have suggested its potential in modulating mood and anxiety.

-

Anticancer: β-Caryophyllene has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[6][8]

The formate ester functional group in this compound may alter its pharmacokinetic and pharmacodynamic properties compared to β-caryophyllene. For instance, the ester group could be hydrolyzed in vivo to release caryophyllene alcohol, which may have its own biological activity or be further metabolized. Alternatively, the intact ester may have a different receptor binding profile or bioavailability. These possibilities underscore the need for direct pharmacological evaluation of this compound.

Conclusion and Future Directions

This compound is a structurally complex sesquiterpenoid ester with established use in the fragrance industry. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and methodologies for its synthesis and analysis. While direct experimental data for some of its properties, particularly spectroscopic and pharmacological data, are limited, this guide has offered predicted values and extrapolated potential activities based on its structural relationship to β-caryophyllene.

For researchers and drug development professionals, this compound represents an intriguing molecule for further investigation. Future research should focus on:

-

Definitive Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

-

Pharmacological Screening: Evaluating the biological activity of this compound, particularly its interaction with cannabinoid receptors and its potential anti-inflammatory, analgesic, and anticancer properties.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in biological systems.

-

Optimization of Synthesis: Developing and validating a high-yielding and scalable synthetic route to this compound to facilitate further research.

By addressing these research gaps, the scientific community can unlock the full potential of this compound beyond its current applications in perfumery and explore its promise as a novel therapeutic agent.

References

-

This compound. Van Aroma. Available at: [Link]

-

The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. MDPI. Available at: [Link]

-

Phytomedicinal aspects of sesquiterpenoid peroxides: Origin, structures and biological activity. OAText. Available at: [Link]

- Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegener

-

Origins and metabolism of formate in higher plants. ResearchGate. Available at: [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

- Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.

-

Caryophyllene. NIST WebBook. Available at: [Link]

-

caryophyllene 4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene. The Good Scents Company. Available at: [Link]

-

This compound|58096-46-1. MOLBASE. Available at: [Link]

-

This compound. FlavScents. Available at: [Link]

-

Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. MDPI. Available at: [Link]

- Formate ester formation in amide solutions. Origins of Life and Evolution of the Biosphere. 1988.

- Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. Chemija. 2022.

- Synthesis of novel acetates of beta-caryophyllene under solvent-free Lewis acid catalysis. Indian Journal of Chemistry - Section B. 2007.

-

1H and 1H-13C HSQC NMR spectra of β-caryophyllene (a and b,...). ResearchGate. Available at: [Link]

-

This compound (CAS N° 58096-46-1). ScenTree. Available at: [Link]

- Preparation of a caryophyllene alcohol mixture. Google Patents.

-

Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. ResearchGate. Available at: [Link]

- Headspace gas chromatographic determination of β-caryophyllene in Epilobium angustifolium L. extracts. Chemija. 2021.

- Alkyl Formate Ester Synthesis by a Fungal Baeyer–Villiger Monooxygenase.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Structure and mass spectrum of β-caryophyllene. ResearchGate. Available at: [Link]

- Preparation method of caryophyllene oxide. Google Patents.

-

This compound. Van Aroma. Available at: [Link]

-

Predicted LC-MS/MS Spectrum - 10V, Negative (MMDBc0055009). MiMeDB. Available at: [Link]

-

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, 1-formate. PubChem. Available at: [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [flavscents.com]

- 3. vanaroma.com [vanaroma.com]

- 4. Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, 1-formate | C16H26O2 | CID 93947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - this compound (CAS N° 58096-46-1) [scentree.co]

- 6. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.molbase.com [m.molbase.com]

- 8. benchchem.com [benchchem.com]

Caryophyllene Formate: A Guide to Natural Sourcing, Isolation, and Characterization

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Caryophyllene formate is a naturally occurring bicyclic sesquiterpene ester, noted for its characteristic spicy, woody, and sweet aroma.[1][2][3] As a derivative of the widely studied β-caryophyllene, this compound is gaining interest within the pharmaceutical and fragrance industries for its potential biological activities and olfactory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and robust analytical protocols for its characterization and quality control. The narrative emphasizes the scientific rationale behind protocol selection, ensuring a deep, causal understanding for researchers, scientists, and drug development professionals.

Introduction: The Chemical and Biological Landscape

This compound (IUPAC name: 4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-yl formate) is an esterified form of caryophyllol.[3] It belongs to the vast class of sesquiterpenoids, which are 15-carbon isoprenoids renowned for their structural complexity and diverse biological functions.[4][5][6] Unlike its more famous precursor, β-caryophyllene—a known agonist of the cannabinoid receptor 2 (CB2)—the specific biological activities of this compound are less explored, presenting a compelling frontier for therapeutic research.[5][6][7] Its primary industrial applications have been in the fragrance and flavor industries, where it is valued for adding depth and a warm, earthy profile to formulations, sometimes referred to as Neo Patchouli.[2][8]

The fundamental challenge in harnessing this compound lies in its isolation from complex botanical matrices. Essential oils, the primary source, are intricate mixtures of dozens to hundreds of volatile compounds.[1] Achieving high purity requires a multi-step process involving efficient initial extraction followed by high-resolution purification techniques. This guide provides the technical framework to navigate this process effectively.

Natural Sources and Biosynthetic Origins

Principal Botanical Sources

This compound is a constituent of various essential oils, most notably from clove and patchouli.[3][8] The concentration of the target compound can vary significantly based on plant cultivar, geographical origin, harvesting time, and the specific plant part used for extraction.

| Plant Source | Scientific Name | Plant Part | Common Name(s) | Olfactory Profile |

| Clove | Syzygium aromaticum | Essential Oil from leaves/stems | Clove | Spicy, woody, amber, sweet |

| Patchouli | Pogostemon cablin | Leaves | Patchouli, Neo Patchouli | Earthy, woody, sweet-spicy |

This table summarizes the primary known botanical sources of this compound.[3][8]

Biosynthetic Pathway Overview

Understanding the biosynthesis of this compound provides context for its co-occurrence with related sesquiterpenes. The pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). A specific terpene synthase, β-caryophyllene synthase, then catalyzes the complex cyclization of FPP to form the characteristic bicyclic structure of β-caryophyllene.[9][10] Subsequent enzymatic hydroxylation and formylation steps are presumed to yield this compound, although the specific enzymes for these final steps are not fully characterized in most plants.

Caption: Simplified biosynthetic pathway of this compound.

Isolation and Purification Methodologies

The isolation of this compound is a two-stage process: initial extraction to obtain a crude essential oil, followed by chromatographic purification to isolate the target compound.

Stage 1: Extraction of Crude Essential Oil

The choice of extraction method is critical and depends on the thermal stability of the compound and the desired purity of the crude oil.

This is the most common industrial method for extracting essential oils.[8][11] It is effective for volatile, water-immiscible compounds like this compound. The principle involves passing steam through the plant material; the volatile compounds are carried over with the steam, condensed, and then separated from the aqueous phase.[12]

Causality: Steam lowers the boiling point of the target compounds, allowing for their volatilization at temperatures below their decomposition point. This is crucial for preserving the integrity of thermolabile esters.

Step-by-Step Methodology:

-

Preparation: Air-dry the plant material (e.g., patchouli leaves) to reduce water content, then coarsely grind to increase surface area.

-

Apparatus Setup: Assemble a steam distillation apparatus, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (Florentine flask or separatory funnel).

-

Extraction: Pack the ground plant material into the biomass flask. Pass steam from the generator through the material. The steam will rupture the oil glands and carry the volatile essential oils.

-

Condensation: The steam-oil mixture is passed through a water-cooled condenser, where it liquefies.

-

Separation: The condensate is collected in the separatory funnel. As the essential oil is immiscible with water and typically has a different density, it will form a distinct layer that can be physically separated from the aqueous distillate (hydrosol).

-

Drying: Dry the collected oil over anhydrous sodium sulfate to remove residual water. The resulting product is the crude essential oil.

This method provides exhaustive extraction and is suitable for less volatile compounds or when higher yields are required.[4] The choice of solvent is paramount. Non-polar solvents like n-hexane are effective for sesquiterpenoids.[4][13]

Causality: The continuous cycling of fresh, warm solvent through the plant material ensures that the extraction equilibrium is constantly shifted towards the solvent phase, leading to a highly efficient and complete extraction.

Step-by-Step Methodology:

-

Preparation: Dry and finely powder the plant material.

-

Apparatus Setup: Place the powdered material in a cellulose thimble and insert it into the main chamber of a Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with n-hexane (typically a 1:10 solid-to-solvent ratio, w/v) and connect it to the Soxhlet apparatus and a condenser.[4]

-

Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble, immersing the plant material.

-

Cycling: When the liquid level reaches the top of the siphon arm, the solvent and dissolved extract are siphoned back into the boiling flask. This cycle is repeated for several hours (typically 6-8 hours).

-

Solvent Removal: After extraction, the solvent in the flask, now rich with the crude extract, is removed under reduced pressure using a rotary evaporator to yield the crude oleoresin.

Caption: Initial extraction workflow from plant material to crude oil.

Stage 2: Purification of this compound

The crude extract is a complex mixture. Column chromatography is the standard method for purifying individual components.

This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.

Causality: this compound is a relatively non-polar ester. It will have a moderate affinity for the polar silica gel. By using a non-polar mobile phase (like hexane) and gradually increasing the polarity (by adding ethyl acetate), compounds will elute in order of increasing polarity. Less polar hydrocarbons (like β-caryophyllene) will elute first, followed by this compound, and then more polar alcohols.

Step-by-Step Methodology:

-

Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) as a slurry in n-hexane.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it carefully onto the top of the silica column.

-

Elution: Begin elution with 100% n-hexane. This will elute the most non-polar compounds.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

-

Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound. A this compound standard, if available, should be used for comparison.

-

Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

Analytical Characterization and Quality Control

Once isolated, the identity and purity of this compound must be unequivocally confirmed. This is a self-validating system where each analytical step confirms the success of the purification.

GC-MS is the gold standard for analyzing volatile compounds.[14][15] It provides information on both the retention time (a measure of purity) and the mass spectrum (a molecular fingerprint).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the isolated compound in a suitable solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC, which is equipped with a suitable capillary column (e.g., DB-5ms).

-

Separation: The oven temperature is programmed to ramp up, separating compounds based on their boiling points and column interactions.

-

Detection & Analysis: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer.

-

Data Interpretation: The resulting mass spectrum is compared with a library database (like NIST) to confirm the identity of this compound.[13] Purity is assessed by the relative area of the corresponding peak in the chromatogram.

NMR provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups.[16][17]

Methodology:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Interpretation:

-

¹H NMR: Expect to see characteristic signals for the formate proton (a singlet around 8.0 ppm), methyl groups (singlets and doublets), and various methylene and methine protons in the aliphatic region.

-

¹³C NMR: Expect a signal for the carbonyl carbon of the ester around 160-170 ppm, along with signals for the olefinic and aliphatic carbons of the caryophyllane skeleton.

-

Caption: Analytical workflow for structural confirmation and purity assessment.

Conclusion

The successful isolation and characterization of this compound from natural sources is a systematic process that relies on a sound understanding of chemical principles. By selecting the appropriate extraction technique, such as steam distillation or solvent extraction, a crude essential oil rich in the target compound can be efficiently obtained. Subsequent purification via column chromatography, guided by analytical monitoring, allows for the isolation of high-purity this compound. Finally, a suite of analytical techniques, including GC-MS and NMR, provides the definitive structural confirmation and quality assurance required for applications in research and drug development. This guide provides a robust framework for scientists to confidently approach the sourcing and purification of this promising natural product.

References

-

Wikipedia. (n.d.). Caryophyllene. Retrieved from [Link]

-

United Multichem. (n.d.). This compound. Retrieved from [Link]

-

The Bulk Cart. (n.d.). Buy this compound / Neo Patchouli Online in USA. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Van Aroma. (n.d.). This compound. Retrieved from [Link]

-

Scent Wiki. (n.d.). This compound (CAS 58096-46-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Fidyt, K., Fiedorowicz, A., Strządała, L., & Szumny, A. (2016). β-caryophyllene and β-caryophyllene oxide—natural compounds of anticancer and analgesic properties. Cancer Medicine, 5(10), 3007-3017. Retrieved from [Link]

-

Xie, J., Wang, S., Sun, B., & Zheng, F. (2008). Preparative Separation and Purification of β-Caryophyllene from Leaf Oil of Vitex negundo L. var. heterophylla (Franch.) Rehd. by High Speed Countercurrent Chromatography. Journal of Liquid Chromatography & Related Technologies, 31(17), 2616-2625. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Preparative Separation and Purification of β-Caryophyllene from Leaf Oil of Vitex negundo L. var. heterophylla (Franch.) Rehd. by High Speed Countercurrent Chromatography. Retrieved from [Link]

-

Francomano, F., Caruso, A., Barbarossa, A., Fazio, A., La Torre, C., Ceramella, J., ... & Sinicropi, M. S. (2019). β-Caryophyllene: A Sesquiterpene with Countless Biological Properties. Applied Sciences, 9(24), 5420. Retrieved from [Link]

-

MDPI. (2019). β-Caryophyllene: A Sesquiterpene with Countless Biological Properties. Applied Sciences, 9(24), 5420. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (400 MHz, CDCl 3 ) spectra of caryophyllene (bottom),.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco. Biotechnology for Biofuels and Bioproducts, 15(1), 46. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). β-Caryophyllene: A Single Volatile Component of n-Hexane Extract of Dracaena cinnabari Resin. Molecules, 25(21), 4938. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties. Cancer Medicine, 5(10), 3007-3017. Retrieved from [Link]

-

Scentspiracy. (n.d.). Caryophyllene (13877-93-5) - Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna. Molecules, 21(9), 1140. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). β-caryophyllene biosynthesis | Pathway. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0036792). Retrieved from [Link]

-

The Good Scents Company. (n.d.). caryophyllene 4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Caryophyllene,alpha + beta mixt. Retrieved from [Link]

-

Gushiken, L. F. S., Beserra, F. P., Huss, G. E. P., de Souza, M. C., de Cássia da Silveira e Sá, R., & de Oliveira, V. L. (2023). (E)-β-Caryophyllene: A flavor agent with numerous bioactivities. Food Chemistry: Molecular Sciences, 6, 100164. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Steam distillation – Knowledge and References. Retrieved from [Link]

-

Scribd. (n.d.). Steam Distillation of Essential Oils From Cloves. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 1H-13C HSQC NMR spectra of β-caryophyllene (a and b,.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Essential Oils from Steam Distillation. Retrieved from [Link]

-

OPUS at UTS. (2021). The Characterization of Steam Distillation as an Extraction Method to Extract Volatile Compounds from Prunella vulgaris and the Investigation of Their Anti-Tumorous Effect. Retrieved from [Link]

-

Vičkačkaitė, V., Petrokaitė, S., & Poškus, V. (2022). Gas chromatography for β-caryophyllene determination in St. John's wort infused oil. Chemija, 33(4), 181-189. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Extraction, Isolation, Characterization of Caryophyllene from Barringtonia asiatica Stem-Bark Extracts and Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7268. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of steam distillation extraction process. Retrieved from [Link]

-

Vilnius University Institutional Repository. (n.d.). INVESTIGATION OF DEEP EUTECTIC SOLVENTS FOR THE DETERMINATION OF β-CARYOPHYLLENE BY SOLID PHASE MICROEXTRACTION TECHNIQUE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Heterologous Production of β-Caryophyllene and Evaluation of Its Activity against Plant Pathogenic Fungi. International Journal of Molecular Sciences, 22(2), 823. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Retrieved from [Link]

-

Vilnius University. (n.d.). Investigation of deep eutectic solvents for the determination of β-caryophyllene by solid phase microextraction technique. Retrieved from [Link]

-

SIELC Technologies. (2018). beta-Caryophyllene. Retrieved from [Link]

-

PubMed. (2025). The regulatory landscape of β-caryophyllene biosynthesis in pak choi. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Investigation of Deep Eutectic Solvents for the Determination of β-Caryophyllene by Solid Phase Microextraction Technique. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0044871). Retrieved from [Link]

-

ResearchGate. (2014). Origins and metabolism of formate in higher plants. Retrieved from [Link]

Sources

- 1. unitedmultichem.com [unitedmultichem.com]

- 2. This compound, 58096-46-1 [thegoodscentscompany.com]

- 3. vanaroma.com [vanaroma.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thebulkcart.com [thebulkcart.com]

- 9. β-caryophyllene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The regulatory landscape of β-caryophyllene biosynthesis in pak choi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. engineering.iastate.edu [engineering.iastate.edu]

- 13. β-Caryophyllene: A Single Volatile Component of n-Hexane Extract of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]

- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Caryophyllene Formate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to caryophyllene formate, a significant derivative of the naturally abundant sesquiterpene, β-caryophyllene. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically robust, and practical framework for the synthesis of this compound. The guide elucidates a strategic two-step synthesis, commencing with the acid-catalyzed hydration of β-caryophyllene to yield the key intermediate, caryophyllene alcohol (caryolan-1-ol). Subsequently, it details the efficient formylation of this sterically hindered tertiary alcohol. Methodologies for the preparation of the requisite formylating agent, acetic formic anhydride, are also presented with a focus on procedural fidelity and safety. This guide integrates theoretical principles with actionable experimental protocols, quantitative data, and visual aids to facilitate a thorough understanding of the synthesis of this compound.

Introduction: The Significance of Caryophyllene and its Derivatives

β-Caryophyllene is a naturally occurring bicyclic sesquiterpene found in the essential oils of a multitude of plants, including cloves, rosemary, and hops. Its unique structure, featuring a strained trans-cyclononene ring fused to a cyclobutane ring, has made it a subject of considerable interest in synthetic and medicinal chemistry. The functionalization of the caryophyllene scaffold has led to a diverse array of derivatives with a wide spectrum of biological activities.

This compound, an ester derivative, is valued in the fragrance industry for its warm, woody, and spicy aroma.[1][2][3] Beyond its olfactory properties, the exploration of caryophyllene derivatives in drug discovery is an active area of research, necessitating reliable and well-documented synthetic routes. This guide addresses this need by providing a detailed exposition on the synthesis of this compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence. The retrosynthetic analysis reveals that the target molecule can be disconnected at the formate ester linkage, identifying caryophyllene alcohol (a tertiary alcohol also known as caryolan-1-ol) as the immediate precursor. Caryophyllene alcohol, in turn, can be synthesized from the readily available starting material, β-caryophyllene, through an acid-catalyzed hydration and rearrangement reaction.

This two-step strategy is advantageous due to the commercial availability and relatively low cost of β-caryophyllene, and the well-established nature of the required chemical transformations. The primary challenge lies in the efficient formylation of a sterically hindered tertiary alcohol, a consideration that dictates the choice of formylating agent.

Synthesis of the Key Intermediate: Caryophyllene Alcohol

The initial and crucial step in the synthesis of this compound is the preparation of caryophyllene alcohol. This is achieved through the acid-catalyzed hydration of β-caryophyllene. This reaction proceeds via a transannular cyclization, a characteristic reaction of medium-sized ring compounds like caryophyllene.

Mechanistic Insights into Acid-Catalyzed Hydration

The mechanism involves the protonation of the endocyclic double bond of β-caryophyllene, leading to the formation of a tertiary carbocation. This is followed by a transannular cyclization, where the exocyclic double bond attacks the carbocation, forming a new carbon-carbon bond and resulting in a tricyclic carbocationic intermediate. Finally, the capture of this carbocation by a water molecule, followed by deprotonation, yields the thermodynamically stable tertiary alcohol, caryolan-1-ol. The use of a strong acid catalyst is essential to facilitate the initial protonation and the subsequent rearrangements.[4]

dot graph "Hydration_of_Caryophyllene" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Caryophyllene [label="β-Caryophyllene", fillcolor="#F1F3F4"]; Protonation [label="Protonation\n(H+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocation1 [label="Tertiary Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Transannular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbocation2 [label="Tricyclic Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Hydration [label="Hydration\n(H2O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(-H+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caryophyllene_Alcohol [label="Caryophyllene Alcohol\n(Caryolan-1-ol)", fillcolor="#F1F3F4"];

// Edges Caryophyllene -> Protonation; Protonation -> Carbocation1; Carbocation1 -> Cyclization; Cyclization -> Carbocation2; Carbocation2 -> Hydration; Hydration -> Deprotonation; Deprotonation -> Caryophyllene_Alcohol; }

Caption: Acid-catalyzed hydration of β-caryophyllene.Experimental Protocol: Hydration of β-Caryophyllene

A highly efficient method for the hydration of β-caryophyllene utilizes a strong acidic cation exchange resin as a recyclable catalyst.[5][6][7] This heterogeneous catalysis approach simplifies the work-up procedure and minimizes acidic waste.

Materials:

-

β-Caryophyllene (≥98.0%)

-

Strong acidic cation exchange resin (e.g., NKC-9)

-

Deionized water

-

Heptane (or other suitable non-polar solvent)

-

Anhydrous sodium sulfate

-

Stirred-tank reactor or round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Catalyst Preparation: The cation exchange resin should be activated according to the manufacturer's instructions, typically by washing with acid, then water until neutral, and finally dried.

-

Reaction Setup: In a stirred-tank reactor or round-bottom flask, charge β-caryophyllene and deionized water. A 1:1 molar ratio of β-caryophyllene to water is generally effective.[5][6]

-

Catalyst Addition: Add the activated strong acidic cation exchange resin. A catalyst loading of approximately 20% (w/w) relative to β-caryophyllene is recommended for optimal conversion.[5][6]

-

Reaction Conditions: Heat the mixture to a temperature of 363.15 K (90 °C) with vigorous stirring.[5][6] The reaction is typically complete within 30-40 minutes.[5][6]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter to remove the catalyst resin. The resin can be washed with a solvent like heptane to recover any adsorbed product.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude caryophyllene alcohol.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as n-hexane to yield pure caryophyllene alcohol as a crystalline solid.[4]

Table 1: Optimized Conditions for β-Caryophyllene Hydration

| Parameter | Optimal Value | Reference |

| Catalyst | Strong acidic cation exchange resin | [5][6] |

| Catalyst Loading | 20% (w/w) | [5][6] |

| Molar Ratio (Caryophyllene:Water) | 1:1 | [5][6] |

| Temperature | 363.15 K (90 °C) | [5][6] |

| Reaction Time | 30-40 minutes | [5][6] |

Formylation of Caryophyllene Alcohol

The second step in the synthesis is the formylation of the tertiary alcohol, caryophyllene alcohol. Due to the steric hindrance around the hydroxyl group, a potent formylating agent is required for an efficient reaction. Acetic formic anhydride is an excellent choice for this transformation.[8][9] It is more reactive than formic acid alone and can be prepared in situ or as an isolated reagent.

The Formylating Agent: Acetic Formic Anhydride

Acetic formic anhydride is a mixed anhydride of acetic acid and formic acid.[10] It is a powerful formylating agent for alcohols, amines, and amino acids.[10][11] While more stable than formic anhydride, it is thermally sensitive and should be handled with care.[10]

Preparation of Acetic Formic Anhydride

There are two common and reliable methods for the preparation of acetic formic anhydride.

This method, detailed in Organic Syntheses, is a robust procedure for preparing acetic formic anhydride.[11][12][13]

Materials:

-

Sodium formate (finely ground and anhydrous)

-

Acetyl chloride

-

Anhydrous diethyl ether

-

Dry, three-necked, round-bottomed flask with a mechanical stirrer, thermometer, reflux condenser with a calcium chloride tube, and a dropping funnel.

Procedure:

-

Reaction Setup: Charge the dry flask with finely ground sodium formate and anhydrous diethyl ether.

-

Addition of Acetyl Chloride: While stirring vigorously, add acetyl chloride dropwise at a rate that maintains the reaction temperature between 23-27 °C.[11] An ice bath can be used for cooling if necessary.

-

Reaction: After the addition is complete, continue stirring for approximately 5.5 hours at 23-27 °C to ensure the reaction goes to completion.[11]

-

Isolation: Filter the reaction mixture to remove sodium chloride. Wash the salt cake with anhydrous diethyl ether and combine the filtrates.

-

Purification: Remove the diethyl ether under reduced pressure. The resulting residue is acetic formic anhydride, which can be purified by distillation at reduced pressure (b.p. 27–28 °C at 10 mmHg).[11] Caution: Acetic formic anhydride can decompose with the evolution of carbon monoxide and should not be stored in a sealed container.[11]

dot graph "Acetic_Formic_Anhydride_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Charge flask with Sodium Formate\nand Anhydrous Diethyl Ether", fillcolor="#F1F3F4"]; Add_AcCl [label="Add Acetyl Chloride dropwise\n(maintain 23-27 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir for 5.5 hours\nat 23-27 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter to remove NaCl", fillcolor="#F1F3F4"]; Wash [label="Wash salt with Diethyl Ether", fillcolor="#F1F3F4"]; Combine [label="Combine Filtrates", fillcolor="#F1F3F4"]; Evaporate [label="Remove Ether under\nreduced pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distill [label="Distill Acetic Formic Anhydride\n(27-28 °C / 10 mmHg)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Acetic Formic Anhydride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Add_AcCl; Add_AcCl -> Stir; Stir -> Filter; Filter -> Wash; Wash -> Combine; Combine -> Evaporate; Evaporate -> Distill; Distill -> Product; }

Caption: Workflow for Acetic Formic Anhydride Synthesis.This method involves the reaction of acetic anhydride with formic acid.[10][14]

Materials:

-

Acetic anhydride

-

Formic acid (98-100%)

-

Round-bottom flask with a magnetic stirrer and an inert atmosphere inlet

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, cool acetic anhydride to 0 °C using an ice bath.

-

Addition of Formic Acid: Slowly add formic acid to the cooled and stirred acetic anhydride.

-

Reaction: Allow the mixture to stir at 0 °C for a specified period. The reaction progress can be monitored by NMR.[14] The resulting mixture containing acetic formic anhydride can often be used directly in the subsequent formylation step.

Experimental Protocol: Formylation of Caryophyllene Alcohol

The formylation of the sterically hindered tertiary alcohol, caryophyllene alcohol, is best achieved using the pre-formed or in situ generated acetic formic anhydride. The reaction with a mixture of formic acid and acetic anhydride has been shown to give high yields of the formate ester with tertiary alcohols.[9]

Materials:

-

Caryophyllene alcohol

-

Acetic formic anhydride (or a mixture of acetic anhydride and formic acid)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Round-bottom flask with a magnetic stirrer and an inert atmosphere inlet

Procedure:

-

Reaction Setup: Dissolve caryophyllene alcohol in a suitable anhydrous solvent such as diethyl ether in a round-bottom flask under an inert atmosphere.

-

Addition of Formylating Agent: Cool the solution in an ice bath and slowly add the acetic formic anhydride. If using a mixture of acetic anhydride and formic acid, this can be added directly.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess anhydride and the acetic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58096-46-1 | [1][2] |

| Molecular Formula | C₁₆H₂₆O₂ | [1][2] |

| Molecular Weight | 250.38 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [15] |

| Density | 0.9850 - 1.0230 g/cm³ @ 25°C | [15] |

| Refractive Index | 1.490 - 1.500 @ 20°C | [15] |

| Boiling Point | 305.3 °C at 760 mmHg (predicted) | [16] |

| Odor Profile | Woody, spicy, peppery, camphorous | [3] |

Spectroscopic Data (Predicted):

While experimental spectra are the gold standard for structural elucidation, predicted NMR data can provide a useful reference.

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the formyl proton (CHO) at a downfield chemical shift (around 8.0 ppm). The rest of the spectrum will consist of complex multiplets in the aliphatic region corresponding to the protons of the tricyclic caryophyllane skeleton.

-

¹³C NMR: The spectrum should display a resonance for the formyl carbon (C=O) in the range of 160-165 ppm. The carbon atom attached to the formate group (C-O) is expected to appear around 80-90 ppm. The remaining signals will correspond to the carbons of the caryophyllane framework.[16]

Conclusion

This technical guide has detailed a robust and efficient two-step synthetic pathway for the preparation of this compound from β-caryophyllene. The key transformations involve the acid-catalyzed hydration of β-caryophyllene to form the crucial intermediate, caryophyllene alcohol, followed by its formylation using acetic formic anhydride. The provided experimental protocols are based on well-established and reliable procedures, offering a practical guide for researchers in the field. The synthesis of this compound opens avenues for further exploration of its biological activities and applications in various industries. This document serves as a comprehensive resource, combining theoretical underpinnings with practical, actionable information to empower scientific investigation and development.

References

-

Acetic Formic Anhydride. Organic Syntheses Procedure. [Link]

-

Direct Hydration of β-Caryophyllene. Industrial & Engineering Chemistry Research. [Link]

-

Preparation of acetic formic anhydride. PrepChem.com. [Link]

-

Direct Hydration of β‑Caryophyllene. Industrial & Engineering Chemistry Research - Figshare. [Link]

- Process for the preparation of β-caryophyllene alcohol.

-

-

Organic Syntheses Procedure. [Link]

-

-

Direct Hydration of β-Caryophyllene | Request PDF. ResearchGate. [Link]

-

This compound|58096-46-1. MOLBASE. [Link]

-

1 H NMR (400 MHz, CDCl 3 ) spectra of caryophyllene (bottom),... ResearchGate. [Link]

-

Sesquiterpene Backbones Generated by Sesquiterpene Cyclases: Formation of iso-Caryolan-1-ol and an Isoclovane. PubMed Central. [Link]

-

bmse001252 Beta-Caryophyllene at BMRB. BioMagResBank. [Link]

-

13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0036792). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0036792). Human Metabolome Database. [Link]

-

Caryophyllene. NIST WebBook. [Link]

-

caryophyllene 4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene. The Good Scents Company. [Link]

- Preparation of a caryophyllene alcohol mixture.

-

Caryophyllene Alcohol / Formate. Nishant Aromas. [Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0044871). NP-MRD. [Link]

-

Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco. National Institutes of Health. [Link]

-

1H and 1H-13C HSQC NMR spectra of β-caryophyllene (a and b,...). ResearchGate. [Link]

-

Synthesis of novel acetates of beta-caryophyllene under solvent-free Lewis acid catalysis. Pubs.rsc.org. [Link]

-

Acetic formic anhydride. Wikipedia. [Link]

-

This compound (CAS N° 58096-46-1). ScenTree. [Link]

-

Caryophyllene. NIST WebBook. [Link]

-

This compound. Van Aroma. [Link]

-

Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. ResearchGate. [Link]

-

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, 1-formate. PubChem. [Link]

-

Crystal Structure of Caryolan-1-ol Synthase, a Sesquiterpene Synthase Catalyzing an Initial Anti-Markovnikov Cyclization Reactio. bioRxiv. [Link]

-

Crystal Structure of Caryolan-1-ol Synthase, a Sesquiterpene Synthase Catalyzing an Initial Anti-Markovnikov Cyclization Reaction. PubMed. [Link]

-

Crystal Structure of Caryolan-1-ol Synthase, a Sesquiterpene Synthase Catalyzing an Initial Anti-Markovnikov Cyclization Reaction. PubMed. [Link]

-

Crystal Structure of Caryolan-1-ol Synthase, a Sesquiterpene Synthase Catalyzing an Initial Anti-Markovnikov Cyclization Reaction. bioRxiv. [Link]

Sources

- 1. nishantaromas.com [nishantaromas.com]

- 2. vanaroma.com [vanaroma.com]

- 3. scent.vn [scent.vn]

- 4. US5917096A - Process for the preparation of β-caryophyllene alcohol - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Direct Hydration of βâCaryophyllene - Industrial & Engineering Chemistry Research - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. ScenTree - this compound (CAS N° 58096-46-1) [scentree.co]

- 16. m.molbase.com [m.molbase.com]

Caryophyllene Formate (CAS 58096-46-1): A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Caryophyllene formate, a sesquiterpene derivative of β-caryophyllene, presents an intriguing yet underexplored molecule for the scientific community. While its parent compound, β-caryophyllene, has been extensively studied for its diverse pharmacological activities, this compound remains largely uncharacterized in the scientific literature. This technical guide aims to provide a comprehensive overview of this compound (CAS 58096-46-1), addressing its chemical and physical properties, plausible synthetic routes, and analytical characterization. Crucially, in the absence of direct biological data, this guide leverages a comparative analysis with the well-documented bioactivities of β-caryophyllene and caryophyllene oxide to extrapolate potential therapeutic applications and guide future research. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this unique caryophyllane sesquiterpenoid.

Introduction to this compound

This compound, with the chemical name 4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-yl formate, is an ester derivative of caryophyllene alcohol.[1] It belongs to the caryophyllane class of sesquiterpenes, which are characterized by a unique cyclobutane ring fused to a nine-membered ring.[2] While its congener, β-caryophyllene, is a well-known phytocannabinoid with selective agonist activity at the cannabinoid type 2 (CB2) receptor, the biological targets and pharmacological profile of this compound have not been elucidated.[2] This guide will synthesize the available information on this compound and provide a scientifically grounded framework for its future investigation.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and supplier information.[3][4][5][6]

| Property | Value | Source(s) |

| CAS Number | 58096-46-1 | [1][3] |

| Molecular Formula | C₁₆H₂₆O₂ | [1][3] |

| Molecular Weight | 250.38 g/mol | [1][3] |

| IUPAC Name | (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Woody, spicy, peppery, camphoraceous | [5][6] |

| Density | 1.03 g/cm³ | [3] |

| Boiling Point | 304.00 to 305.00 °C @ 760.00 mm Hg (estimated) | [5] |

| Flash Point | 124.7 °C (estimated) | [5] |

| Solubility | Soluble in alcohol; Water solubility estimated at 1.673 mg/L @ 25 °C | [5] |

| logP (o/w) | 5.032 (estimated) | [5] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route involves the direct formylation of β-caryophyllene alcohol. This proposed synthesis is based on established esterification methodologies for terpene alcohols.

Proposed Synthesis: Formylation of β-Caryophyllene Alcohol

The synthesis of β-caryophyllene alcohol itself can be achieved through the isomerization of β-caryophyllene oxide, a reaction catalyzed by sulfuric acid.[7] The subsequent formylation of the resulting alcohol would yield this compound.

Step-by-Step Proposed Protocol:

-

Preparation of β-Caryophyllene Alcohol:

-

Dissolve β-caryophyllene oxide in a suitable aprotic solvent, such as toluene.

-

Add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the reaction temperature at 0-5 °C with an ice bath.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-caryophyllene alcohol.

-

Purify the crude product by column chromatography on silica gel.

-

-

Formylation of β-Caryophyllene Alcohol:

-

Dissolve the purified β-caryophyllene alcohol in an excess of formic acid, which acts as both a reagent and a solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture at 40-50 °C for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and slowly add it to a stirred, chilled aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography.

-

Analytical Characterization

The structural elucidation and purity assessment of synthesized this compound would rely on a combination of modern analytical techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the formate proton (O-CHO) around 8.0 ppm. The presence of the tricyclic caryophyllane skeleton would be confirmed by the complex aliphatic signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₆H₂₆O₂) by providing an accurate mass measurement. The fragmentation pattern in the mass spectrum would also be characteristic of the caryophyllane skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretching band for the formate ester, typically in the region of 1720-1730 cm⁻¹, and the absence of a broad O-H stretch from the starting alcohol.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC can be employed to determine the purity of the final compound.

Biological Activity and Therapeutic Potential: A Comparative Analysis

As of this writing, there is a notable absence of published research on the biological activities of this compound. However, its structural similarity to β-caryophyllene and caryophyllene oxide provides a strong basis for hypothesizing its potential pharmacological profile.

The Pharmacological Landscape of β-Caryophyllene and Caryophyllene Oxide

β-Caryophyllene is a well-established dietary cannabinoid that selectively activates the CB2 receptor, a key component of the endocannabinoid system involved in modulating inflammation and pain.[2] This interaction is believed to be central to its observed anti-inflammatory, analgesic, and neuroprotective effects.[8] In contrast, caryophyllene oxide does not bind to cannabinoid receptors but exhibits its own spectrum of activities, including antifungal, anti-inflammatory, and anticancer properties.[9]

A summary of the documented biological activities of these related compounds is presented below:

| Biological Activity | β-Caryophyllene | Caryophyllene Oxide | Key References |

| Anti-inflammatory | Yes (CB2-dependent) | Yes | [8][9] |

| Analgesic | Yes (CB2-dependent) | Yes | [8][9] |

| Anticancer | Yes | Yes | [9][10] |

| Antimicrobial/Antifungal | Moderate | Yes | [9][11] |

| Neuroprotective | Yes | Limited Data | [8] |

| Anxiolytic/Antidepressant | Yes | Limited Data | [8] |

Postulated Bioactivity of this compound

The addition of a formate group to the caryophyllane skeleton could modulate its pharmacokinetic and pharmacodynamic properties. It is plausible that this compound may act as a prodrug, being hydrolyzed in vivo to β-caryophyllene alcohol, which may have its own biological activity. Alternatively, the intact ester may possess a unique pharmacological profile. The increased lipophilicity due to the formate group could enhance its ability to cross cell membranes, potentially leading to increased potency or altered tissue distribution compared to β-caryophyllene.

Future research should investigate whether this compound retains any affinity for the CB2 receptor or if it interacts with other targets. The structural modifications could also influence its anti-inflammatory and anticancer properties.

Exemplary Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's biological potential, the following are detailed, standard protocols that can be adapted for its screening.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Safety and Toxicology: A Comparative Perspective

There is limited specific toxicological data for this compound. However, information from fragrance safety assessments suggests it is not classified as hazardous under GHS criteria.[5] For a more comprehensive understanding of its likely safety profile, we can refer to the extensive data available for β-caryophyllene.

β-Caryophyllene has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for its use as a food additive.[2] Subchronic toxicity studies in rats have shown no significant toxicological effects at doses up to 700 mg/kg/day for 90 days.[12] The LD₅₀ in mice is reported to be over 5,000 mg/kg, indicating low acute toxicity.[2] While these data are encouraging, it is imperative that this compound undergoes its own rigorous toxicological evaluation before any potential therapeutic application.

Future Research Directions

The field is wide open for the investigation of this compound. Key areas for future research include:

-

Optimized Synthesis and Purification: Development and validation of an efficient and scalable synthesis protocol for high-purity this compound.

-

Comprehensive Biological Screening: A broad-based screening of this compound against various cell lines and biological targets to identify its primary pharmacological activities.

-

Mechanistic Studies: Elucidation of the molecular mechanism(s) of action for any observed biological effects, including receptor binding assays (e.g., for CB2) and pathway analysis.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its stability and potential to act as a prodrug.

-

In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of disease based on the findings from in vitro screening.

-

Toxicology and Safety Assessment: A complete toxicological workup to establish a comprehensive safety profile.

Conclusion

This compound (CAS 58096-46-1) represents a scientifically intriguing but largely unexplored derivative of the well-known sesquiterpene, β-caryophyllene. While its current application is primarily in the fragrance industry, its structural similarity to pharmacologically active compounds suggests a potential for therapeutic applications. This technical guide has provided a consolidated overview of its known properties and, by leveraging a comparative analysis with its parent compounds, has outlined a clear path for future research. It is our hope that this document will serve as a valuable resource for scientists and researchers, stimulating the much-needed investigation into the synthesis, characterization, and biological evaluation of this compound, and ultimately unlocking its full potential.

References

- Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis p

- Caryophyllene form

- Caryophyllene. Wikipedia.

- Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway.

- caryophyllene form

- Toxicology Cit

- Tricyclo(6.3.1.02,5)

- Toxicological Evaluation of β-Caryophyllene Oil: Subchronic Toxicity in R

- β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties. PMC - PubMed Central.

- Synthesis of novel acetates of beta-caryophyllene under solvent-free Lewis acid c

- Biosynthesis of β-caryophyllene. Wikipedia.

- β-caryophyllene, a dietary phytocannabinoid attenuates oxidative stress, inflammation, apoptosis and prevents structural alterations of the myocardium against doxorubicin-induced acute cardiotoxicity in rats: An in vitro and in vivo study. PubMed.

- RIFM fragrance ingredient safety assessment, β-caryophyllene, CAS Registry Number 87-44-5. ScienceDirect.

- Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase

- Caryophyllene form

- Process for the preparation of β-caryophyllene alcohol.

- Caryophyllene Form

- Toxicological Evaluation of β-Caryophyllene Oil: Subchronic Toxicity in R

- Biosynthesis of β-caryophyllene, a novel terpene-based high-density biofuel precursor, using engineered Escherichia coli.

- The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna. PMC - PubMed Central.

- In vitro and in vivo characterization of the new analgesic combination Beta-caryophyllene and docosahexaenoic Acid. PubMed.

- Heterologous Production of β-Caryophyllene and Evaluation of Its Activity against Plant P

- β-caryophyllene activate caspase-3 in two tumor cell lines.

- In Vitro and In Vivo Characterization of the New Analgesic Combination Beta-Caryophyllene and Docosahexaenoic Acid. PubMed Central.

- Tricyclo(6.3.1.02,5)

- Beta-caryophyllene inhibits cocaine addiction-related behavior by activ

- Caryophyllene Alcohol / Form

- This compound, 58096-46-1. The Good Scents Company.

- Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity: In Vivo, In Vitro, and In Silico Studies. NIH.

- caryophyllene form

- Modern Analytical Technique for Characteriz

- (E)-beta-caryophyllene. IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY.

- Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. PMC - NIH.

- NMR Characteriz

- Mass spectrometric characterization of β -caryophyllene ozonolysis products in the aerosol studied using an electrospray triple quadrupole and time-of-flight analyzer hybrid system and density functional theory.

Sources

- 1. nishantaromas.com [nishantaromas.com]

- 2. Caryophyllene - Wikipedia [en.wikipedia.org]

- 3. This compound|lookchem [lookchem.com]

- 4. Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, 1-formate | C16H26O2 | CID 93947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 58096-46-1 [thegoodscentscompany.com]

- 6. This compound [flavscents.com]

- 7. US5917096A - Process for the preparation of β-caryophyllene alcohol - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Heterologous Production of β-Caryophyllene and Evaluation of Its Activity against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicological Evaluation of β-Caryophyllene Oil: Subchronic Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Caryophyllene Formate (C16H26O2)

A Note to the Researcher: The scientific literature on caryophyllene formate is notably sparse. In contrast, its structural relative, β-caryophyllene, has been the subject of extensive research. This guide provides a comprehensive overview of the known properties of this compound. To offer a broader context for potential research and application, this document also delves into the well-documented biological activities of β-caryophyllene. It is crucial to underscore that the biological data presented for β-caryophyllene should not be directly extrapolated to this compound without dedicated experimental validation. This guide is intended to serve as a foundational resource, highlighting both what is known and where further scientific inquiry is needed.

Part 1: Core Directive - Unveiling this compound

This technical guide is structured to provide a thorough understanding of this compound for researchers, scientists, and professionals in drug development. We will begin with the fundamental chemical and physical characteristics of this compound, followed by its synthesis and analytical characterization. A significant portion of this guide will then explore the biological activities and therapeutic potential of the closely related and extensively studied β-caryophyllene, offering a predictive framework for future investigations into this compound. The guide concludes with detailed experimental protocols and a comprehensive list of references.

Section 1: Physicochemical Properties of this compound

This compound, with the molecular formula C16H26O2, is a sesquiterpenoid ester.[1][2][3][4][5][6] It is also known by several synonyms, including beta-caryophyllene alcohol formate and 4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-yl formate.[3][7] This compound is primarily recognized for its use as a fragrance and flavor agent.[8]

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C16H26O2 | [1][3][4] |

| Molecular Weight | 250.38 g/mol | [1][2][3] |

| CAS Number | 58096-46-1 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [9][10] |

| Odor Profile | Woody, spicy, amber, sweet | [1][7][11] |